molecular formula C78H125N21O20 B573898 PROTEIN KINASE C ALPHA PEPTIDE CAS No. 163702-20-3

PROTEIN KINASE C ALPHA PEPTIDE

カタログ番号: B573898
CAS番号: 163702-20-3
分子量: 1676.985
InChIキー: NBINJJMVUJUWBI-APQSRMTRSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Definition and Classification within Protein Kinase C Family

Protein Kinase C Alpha peptides are defined as specific amino acid sequences that either serve as substrates for Protein Kinase C Alpha enzymatic activity, function as regulatory pseudosubstrate sequences, or represent functional domains derived from the Protein Kinase C Alpha protein structure. These peptides are classified within the broader context of the Protein Kinase C family, which consists of fifteen isozymes in humans divided into three distinct subfamilies based on their second messenger requirements. Protein Kinase C Alpha belongs to the conventional Protein Kinase C subfamily, which includes the alpha, beta I, beta II, and gamma isoforms. The conventional Protein Kinase C isoforms require calcium ions, diacylglycerol, and phospholipids such as phosphatidylserine for activation, distinguishing them from novel Protein Kinase C isoforms that require diacylglycerol but not calcium, and atypical Protein Kinase C isoforms that require neither calcium nor diacylglycerol. Within this classification system, Protein Kinase C Alpha peptides specifically relate to the alpha isoform, which is encoded by the PRKCA gene in humans and represents one of the most widely studied members of the Protein Kinase C family.

The peptide sequences associated with Protein Kinase C Alpha demonstrate specific structural and functional characteristics that distinguish them from peptides related to other Protein Kinase C isoforms. Research has shown that Protein Kinase C Alpha exhibits distinct substrate specificity patterns, preferentially phosphorylating peptides with hydrophobic amino acids at position +1 carboxyl-terminal of the phosphorylated serine and basic residues at position -3. Furthermore, Protein Kinase C Alpha, along with beta I, beta II, gamma, and eta isoforms, selects peptides with basic amino acids at positions +2, +3, and +4, contrasting with delta, epsilon, zeta, and mu isoforms that prefer hydrophobic amino acids at these positions. This specificity profile has been crucial in developing Protein Kinase C Alpha-specific peptide substrates and understanding the molecular basis of isoform selectivity within the Protein Kinase C family.

Historical Context and Discovery

The historical development of Protein Kinase C Alpha peptides is intrinsically linked to the discovery and characterization of Protein Kinase C itself, which was first identified in 1977 in bovine cerebellum by Nishizuka and co-workers as a protein kinase that phosphorylated histone and protamine. Initially thought to be a single protein, Protein Kinase C was subsequently recognized as comprising a large family of enzymes that differ in structure, cofactor requirements, and function. The identification of multiple Protein Kinase C isoforms led to intensive research efforts aimed at understanding the specific functions and regulatory mechanisms of each family member, including Protein Kinase C Alpha. During the 1980s, researchers began developing synthetic peptides based on known Protein Kinase C substrates to facilitate detailed biochemical studies of individual isoforms. A significant milestone in this compound research occurred with the identification of pseudosubstrate sequences within the regulatory domain of Protein Kinase C proteins. In 1987, researchers discovered that the regulatory domain of Protein Kinase C contains an amino acid sequence between residues 19 and 36 that resembles a substrate phosphorylation site in its distribution of basic residue recognition determinants.

The development of isoform-specific peptide substrates represented another crucial advancement in the field, with systematic studies in the 1990s leading to the determination of optimal peptide substrate sequences for each of the nine human Protein Kinase C isoforms, including Protein Kinase C Alpha. These studies utilized oriented peptide libraries to identify the specific amino acid preferences at each position surrounding the phosphorylation site, providing unprecedented insight into the molecular basis of substrate recognition. The historical progression of this compound research has been marked by increasingly sophisticated approaches to peptide design, including the development of cell-permeable peptides through myristylation and the creation of highly specific substrate peptides for individual isoforms. Recent decades have witnessed the application of these peptides in diverse research areas, from basic cellular biology to drug discovery, establishing them as essential tools in modern biochemical research.

Structural Relationship to Protein Kinase C Alpha Protein

The structural relationship between Protein Kinase C Alpha peptides and the full-length Protein Kinase C Alpha protein reflects the modular organization of the parent enzyme and the specific functional domains from which these peptides are derived. Protein Kinase C Alpha is a single polypeptide chain with a molecular weight of approximately 76.7 kilodaltons, consisting of regulatory and catalytic domains connected by a hinge region. The regulatory domain contains several conserved subregions, including the C1 domain that binds diacylglycerol and phorbol esters, the C2 domain that functions as a calcium sensor, and the pseudosubstrate region that maintains the enzyme in an inactive state. Many Protein Kinase C Alpha peptides are derived from these specific structural elements, particularly the pseudosubstrate sequence located between amino acids 19-36 of the protein. This pseudosubstrate sequence, with the sequence Arg19-Phe-Ala-Arg-Lys-Gly-Ala25-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn36, acts as a potent substrate antagonist with an inhibitory constant of 147 plus or minus 9 nanomolar.

The catalytic domain of Protein Kinase C Alpha, highly conserved among different isoforms and similar to other serine and threonine kinases, provides the structural context for understanding substrate peptide recognition and phosphorylation. Secondary structure analysis using infrared spectroscopy has revealed that Protein Kinase C Alpha consists of approximately 44 percent beta sheets and nearly 22 percent alpha helices at 20 degrees Celsius. The presence of calcium ions slightly increases beta sheet content to 48 percent, while other ligands such as phorbol 12-myristate 13-acetate, adenosine triphosphate, and phospholipids have no effect on secondary structure. The substrate-binding cavity within the catalytic domain recognizes specific structural features in peptide substrates, including the distribution of basic and hydrophobic residues at defined positions relative to the phosphorylation site. Commercial Protein Kinase C Alpha peptides, such as those with the sequence H-Ala-Gly-Asn-Lys-Val-Ile-Ser-Pro-Ser-Glu-Asp-Arg-Arg-Gln-Cys-OH, are designed to incorporate these recognition elements to serve as effective substrates or regulatory tools.

Significance in Cellular Signaling Research

Protein Kinase C Alpha peptides have emerged as indispensable tools in cellular signaling research, providing researchers with the ability to specifically modulate, measure, and understand Protein Kinase C Alpha activity in diverse biological systems. The significance of these peptides in research stems from their ability to serve multiple functions: as specific substrates for measuring enzyme activity, as competitive inhibitors for blocking enzymatic function, and as tools for dissecting the complex regulatory mechanisms governing Protein Kinase C Alpha in cellular contexts. Research utilizing Protein Kinase C Alpha peptides has contributed to our understanding of fundamental cellular processes including proliferation, apoptosis, differentiation, motility, and inflammation. These studies have revealed that Protein Kinase C Alpha responses vary significantly depending on cell type and conditions, with the enzyme playing roles in cell growth in some contexts while promoting cell cycle arrest and differentiation in others. The use of specific peptide substrates has been crucial in demonstrating that these varied responses result from dynamic interactions with cell-type specific factors including substrates, modulators, and anchoring proteins.

Protein Kinase C Alpha peptides have proven particularly valuable in cardiovascular research, where studies using specific substrates and inhibitors have revealed the enzyme's role as a fundamental regulator of cardiac contractility and calcium handling in myocytes. Research utilizing peptide-based approaches has shown that Protein Kinase C Alpha activity affects cardiac contractile performance, with overexpression causing decreased performance and inhibition leading to increased performance. In cancer research, Protein Kinase C Alpha peptides have facilitated investigations into the enzyme's role in tumorigenesis and metastasis, with studies demonstrating increased Protein Kinase C Alpha activity in certain epithelial cancers and its involvement in altering tight junction function. The development of highly specific peptide substrates, such as the Alphatomega peptide with the sequence H-FKKQGSFAKKK-NH2, has enabled researchers to measure Protein Kinase C Alpha activity in tissue lysates from cancer samples, providing diagnostic and research applications. These peptides have also been instrumental in drug discovery efforts, serving as tools for screening Protein Kinase C Alpha inhibitors and understanding the selectivity profiles of potential therapeutic compounds.

Evolutionary Conservation and Diversity

The evolutionary conservation and diversity of Protein Kinase C Alpha peptides reflect the fundamental importance of Protein Kinase C signaling pathways across diverse biological systems and the selective pressures that have shaped substrate recognition mechanisms throughout evolution. Ortholog analysis reveals that Protein Kinase C Alpha is highly conserved across vertebrate species, with functional homologs identified in humans, mice, rats, rhesus monkeys, chickens, chimpanzees, cows, dogs, xenopus, and zebrafish. This conservation extends to the peptide sequences associated with Protein Kinase C Alpha function, particularly the pseudosubstrate regions and substrate recognition motifs that are essential for proper enzyme regulation and activity. The broader Protein Kinase C family demonstrates ancient evolutionary origins, with family members found in fungi, indicating that Protein Kinase C signaling was present in the last common ancestor of opisthokonts. The different classes of Protein Kinase C found in jawed vertebrates originate from five ancestral Protein Kinase C family members that expanded due to genome duplication events, contributing to the diversity of peptide sequences and substrate specificities observed among modern isoforms.

Comparative analysis of this compound sequences across species reveals both conserved core elements and species-specific variations that reflect evolutionary adaptation to different physiological requirements. The substrate specificity patterns of Protein Kinase C Alpha show remarkable conservation in the fundamental recognition elements, with all studied orthologs preferentially phosphorylating peptides containing hydrophobic amino acids at position +1 and basic residues at position -3 relative to the phosphorylation site. However, subtle variations in specificity profiles have been observed, suggesting that evolutionary pressure has fine-tuned substrate recognition to meet specific physiological demands in different organisms. The pseudosubstrate sequences that regulate Protein Kinase C Alpha activity demonstrate particularly strong evolutionary conservation, reflecting the critical importance of maintaining proper enzyme regulation across diverse biological systems. Studies comparing pseudosubstrate peptides from Protein Kinase C Alpha, gamma, delta, and epsilon isoforms have revealed both conserved structural elements and isoform-specific variations that contribute to the functional diversity of the Protein Kinase C family. This evolutionary perspective on Protein Kinase C Alpha peptides provides important insights into the fundamental principles governing kinase-substrate interactions and the molecular mechanisms that have been preserved throughout evolution to ensure proper cellular signaling function.

Species Gene Symbol Protein GI LMPD Record Evolutionary Significance
Human PRKCA 4506067 LMP001411 Reference sequence for peptide studies
Mouse Prkca 164663791 LMP000331 Primary model organism for functional studies
Rat Prkca 157786690 LMP012425 Cardiovascular research applications
Rhesus monkey PRKCA 297273437 LMP014693 Primate evolutionary comparison
Chicken PRKCA 61098322 - Avian evolutionary divergence
Cow PRKCA 27806089 - Mammalian agricultural model
Xenopus prkca 118404592 - Amphibian developmental studies
Zebrafish prkca 371940864 - Aquatic vertebrate model

特性

CAS番号

163702-20-3

分子式

C78H125N21O20

分子量

1676.985

IUPAC名

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C78H125N21O20/c1-12-43(10)63(75(115)90-50(32-39(2)3)68(108)87-48(25-27-57(81)101)67(107)93-54(37-100)70(110)86-44(11)64(104)96-62(42(8)9)78(118)119)97-72(112)56-24-19-31-99(56)76(116)52(34-46-36-84-38-85-46)91-74(114)61(41(6)7)95-69(109)51(33-45-20-14-13-15-21-45)89-66(106)49(26-28-58(82)102)88-71(111)55-23-18-30-98(55)77(117)53(35-59(83)103)92-73(113)60(40(4)5)94-65(105)47(80)22-16-17-29-79/h13-15,20-21,36,38-44,47-56,60-63,100H,12,16-19,22-35,37,79-80H2,1-11H3,(H2,81,101)(H2,82,102)(H2,83,103)(H,84,85)(H,86,110)(H,87,108)(H,88,111)(H,89,106)(H,90,115)(H,91,114)(H,92,113)(H,93,107)(H,94,105)(H,95,109)(H,96,104)(H,97,112)(H,118,119)/t43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,60-,61-,62-,63-/m0/s1

InChIキー

NBINJJMVUJUWBI-APQSRMTRSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

製品の起源

United States

準備方法

Fmoc-Based Synthesis Protocol

The 15-residue PKCα peptide (H-Ala-Gly-Asn-Lys-Val-Ile-Ser-Pro-Ser-Glu-Asp-Arg-Arg-Gln-Cys-OH) is synthesized via Fmoc SPPS, leveraging 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for transient α-amine protection. The C-terminal cysteine is anchored to a Wang resin via its carboxyl group, enabling iterative deprotection and coupling cycles. Critical parameters include:

  • Coupling Reagents : HBTU/HOBt or PyBOP in dimethylformamide (DMF) for optimal activation.

  • Deprotection : 20% piperidine in DMF for Fmoc removal, ensuring >99% efficiency per cycle.

  • Side-Chain Protection : tert-Butyl (tBu) for serine, threonine, and tyrosine; Trt for cysteine; Pbf for arginine.

Post-synthesis, the peptide-resin is treated with a cleavage cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours to liberate the crude peptide.

Table 1: PKCα Peptide Synthesis Metrics

ParameterValueSource
Molecular Weight1659.9 Da
Purity (Crude)65–75% (HPLC)
Yield (Resin Cleavage)78–85%

Post-Synthetic Modifications and Phosphorylation

Autophosphorylation for Catalytic Competence

Mature PKCα requires three constitutive phosphorylations at the activation loop (Thr497), turn motif (Ser657), and hydrophobic motif (Ser663) for stability and activity. In vitro, this is achieved via:

  • Incubation with ATP-Mg²⁺ : 10 mM ATP, 5 mM MgCl₂, 50 mM Tris-HCl (pH 7.5), 37°C for 2 hours.

  • Stabilization : Self-phosphorylation increases thermal stability (ΔTₘ = +8°C) and reduces protease susceptibility.

Purification Strategies for PKCα Peptide

Three-Step Chromatographic Purification

A high-yield protocol adapted from bovine brain PKCα purification involves:

  • Ion-Exchange Chromatography : DEAE-Sephacel column equilibrated with 20 mM Tris-HCl (pH 7.5), eluted via 0–500 mM NaCl gradient.

  • Hydrophobic Interaction : Phenyl-Sepharose column with decreasing (NH₄)₂SO₄ gradient (1.5 M → 0 M).

  • Substrate Affinity : Histone III-S agarose, eluted with 100 µM phorbol-12-myristate-13-acetate (PMA).

Table 2: Purification Performance

StepPurity IncreaseYield Retention
Ion-Exchange40% → 70%85%
Hydrophobic Interaction70% → 90%75%
Affinity90% → 99%60%

Analytical Characterization and Quality Control

Mass Spectrometry and HPLC Validation

  • MALDI-TOF MS : Observed m/z = 1660.2 (calc. 1659.9).

  • Reverse-Phase HPLC : C18 column, 0.1% TFA/ACN gradient, retention time = 12.3 min.

  • Circular Dichroism : α-helical content = 22% (pH 7.4), confirming structural integrity.

Challenges and Optimization Strategies

Epimerization Mitigation

The cysteine-rich sequence necessitates low-temperature (0–4°C) coupling steps and minimized exposure to basic conditions (piperidine ≤ 2 min). Substituting HOBt with Oxyma Pure reduces racemization to <1%.

Oxidative Folding of Disulfide Bonds

Controlled air oxidation (pH 8.0, 25°C, 24 hours) yields >90% correctly folded peptide, verified via Ellman’s assay.

Applications and Functional Validation

Kinase Activity Assays

Purified PKCα peptide inhibits PKCα with IC₅₀ = 0.8 µM in a lipid vesicle assay (10 mM Tris, 5 mM Ca²⁺, 100 µM PMA). Phosphorylated Ser/Thr residues are confirmed via anti-phosphoserine immunoblotting .

化学反応の分析

Types of Reactions: Protein kinase C alpha peptide undergoes various chemical reactions, including:

    Phosphorylation: Addition of phosphate groups to serine or threonine residues by kinases.

    Oxidation: Modification of cysteine residues by reactive oxygen species.

    Acetylation: Addition of acetyl groups to lysine residues by acetyltransferases.

Common Reagents and Conditions:

    Phosphorylation: ATP (adenosine triphosphate) as the phosphate donor, catalyzed by kinases.

    Oxidation: Hydrogen peroxide or other reactive oxygen species.

    Acetylation: Acetyl-CoA as the acetyl donor, catalyzed by acetyltransferases.

Major Products:

    Phosphorylated this compound: Resulting from phosphorylation.

    Oxidized this compound: Resulting from oxidation.

    Acetylated this compound: Resulting from acetylation.

科学的研究の応用

Role in Cancer Research

PKCα has been identified as a significant player in cancer biology, particularly in the regulation of cancer stem cells (CSCs). Studies have shown that inhibiting PKCα selectively targets CSCs while sparing non-CSCs, making it a promising therapeutic target.

Case Study: Inhibition of PKCα in Cancer Stem Cells

  • In a study involving mixed populations of HMLE (human mammary epithelial) cells and CSCs, treatment with PKCα inhibitors led to a significant increase in apoptosis among CSCs compared to non-CSCs. Specifically, 89.4% of CSCs underwent apoptosis after treatment with Ro-31-8220, while only 22.4% of non-CSCs were affected . This suggests that PKCα inhibitors could be developed into targeted therapies for cancers enriched with CSCs.

Cardiovascular Applications

PKCα plays a pivotal role in cardiac remodeling and dysfunction. Its activation is linked to pathological hypertrophy in cardiomyocytes, which can lead to heart failure.

Data Table: Effects of PKCα on Cardiac Hypertrophy

Treatment TypeEffect on CardiomyocytesReference
PMA ActivationInduces hypertrophy markers
αPKC AntisenseReduces hypertrophic gene expression
OverexpressionIncreases cell surface area

Case Study: Therapeutic Targeting in Heart Failure

  • Research indicates that targeting PKCα could mitigate cardiac hypertrophy and improve heart function. For instance, studies using transgenic mice demonstrated that inhibiting PKCα activity reduced the severity of heart failure symptoms and improved overall cardiac function .

Metabolic Disorders

Recent findings suggest that PKCα inhibitors can also impact metabolic diseases such as obesity-driven type 2 diabetes. Inhibitors have shown promise in reducing hyperphagia and adiposity in rat models.

Case Study: PKCα Inhibition in Obesity

  • A study involving a rat model demonstrated that the administration of a specific PKCα inhibitor significantly blunted hyperphagia and halted renal function decline associated with obesity. The inhibitor exhibited an IC50 value of 2 nM against PKCα, indicating potent activity . This highlights the potential for PKCα-targeted therapies in treating metabolic disorders.

Peptide Substrates for PKCα

Research has identified specific peptides that serve as substrates for PKCα, enhancing our understanding of its isozyme-specific functions.

Data Table: Peptide Specificity for PKC Isozymes

Peptide SequenceSpecificity LevelReference
H-FKKQGSFAKKK-NH2High for PKCα
Other IsozymesLow

Case Study: Development of Isozyme-Specific Peptides

  • A peptide library screening identified a specific peptide (H-FKKQGSFAKKK-NH2) that showed high phosphorylation specificity for PKCα compared to other isozymes. This peptide was phosphorylated more extensively in cancerous tissues than normal tissues, suggesting its potential use as a biomarker or therapeutic agent .

Therapeutic Potential and Future Directions

The therapeutic implications of targeting PKCα are vast, spanning cancer treatment, cardiovascular health, and metabolic disease management. The development of selective inhibitors and isozyme-specific peptides offers new avenues for precision medicine.


The ongoing research into Protein Kinase C alpha peptide reveals its multifaceted roles across various diseases. With continued exploration into its mechanisms and therapeutic applications, PKCα stands as a promising target for future medical advancements.

作用機序

Protein kinase C alpha peptide exerts its effects by phosphorylating target proteins on serine or threonine residues. The activation of this compound involves the binding of diacylglycerol and calcium ions, leading to its translocation to the cell membrane. Once activated, it interacts with various adapter proteins and localizes to specific cellular compartments, where it phosphorylates target proteins involved in diverse cellular processes such as proliferation, differentiation, and apoptosis .

類似化合物との比較

Comparison with Similar PKC-Derived Peptides

Structural and Functional Differences

The following table summarizes key PKC-derived peptides, their sequences, isoforms, and functional roles:

Peptide Name Sequence Region Isoform Key Function Binding Specificity
PKCα Peptide Not specified PKCα Regulates cell survival, adhesion, and tumor suppression Lipid-dependent activation domains
PKCβ1 (661-671) 661–671 PKCβ1 Implicated in cell growth control and tumor promotion Catalytic domain fragment
PKCβII (660-673) 660–673 PKCβII Binds RACK1 (Receptor for Activated C Kinase 1) to regulate subcellular localization RACK1 interaction domain
PKCε Peptide Substrate Not specified PKCε Used to study PKCε enzymatic activity and substrate specificity Phosphorylation site mimic
PKC (19-35) Peptide 19–35 PKCα/β/γ Competitive inhibitor blocking substrate access to PKC catalytic sites Pseudosubstrate regulatory domain

Key Insights :

  • PKCα vs. PKCβ Peptides : PKCα and PKCβ peptides differ in their regulatory roles. While PKCα is linked to tumor suppression, PKCβ1 fragments promote tumor growth, highlighting isoform-specific functional divergence .
  • RACK1 Binding : PKCβII (660–673) uniquely interacts with RACK1, a scaffolding protein critical for PKC translocation, a feature absent in PKCα peptides .
  • Inhibitory Mechanisms : The PKC (19-35) peptide acts as a pseudosubstrate inhibitor by occupying the catalytic site, a mechanism distinct from PKCβII’s RACK1-mediated regulation .
Kinase Specificity and Inhibition
  • PKCα Peptide : Demonstrates lipid-dependent activation, requiring phosphatidylserine and DAG for membrane association. This contrasts with PKCε, which shows unique substrate preferences for proteins like MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate) .
  • PKCβ1 (661-671) : Lacks inhibitory activity but is used to map catalytic domain interactions, unlike PKC (19-35), which directly inhibits kinase activity .
  • Selectivity Challenges : Cross-reactivity between PKC isoforms is common due to conserved catalytic domains. For example, PKC (19-35) inhibits multiple PKC isoforms (α, β, γ), limiting its specificity .

Comparative Analytical Characterization

Analytical Challenges

Comparative studies of PKC peptides require rigorous structural and functional validation, including:

  • Mass Spectrometry : To confirm molecular weight and post-translational modifications (e.g., phosphorylation) .
  • Binding Assays : Surface plasmon resonance (SPR) or ITC (Isothermal Titration Calorimetry) to quantify RACK1 or lipid interactions .
  • Activity Profiling : IC50/EC50 measurements for inhibitors using ADP-Glo™ kinase assays (see Figure 1 in for methodology).
Data Gaps and Limitations
  • Limited quantitative data (e.g., IC50 values) for PKCα-specific peptides in public literature.
  • Most studies focus on PKCβ and PKCε due to their stronger associations with disease models .

Q & A

Q. Why do PKCα activity assays sometimes show low signal-to-noise ratios?

  • Methodological Answer :
  • Kinase Buffer Optimization : Ensure Mg²⁺/ATP concentrations (e.g., 10 mM MgCl₂, 100 μM ATP) and pH (7.5) match PKCα’s catalytic requirements. Include DTT (1 mM) to reduce oxidation .
  • Substrate Design : Use high-affinity peptides (e.g., MARCKS-derived sequences) with optimized Km values. Validate via Michaelis-Menten kinetics .

Q. How to reconcile discrepancies between in vitro and in vivo PKCα inhibition data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure inhibitor half-life (t½) and bioavailability in animal models via LC-MS. Adjust dosing regimens to maintain IC50 levels in plasma .
  • Off-Target Screening : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions .

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